2-Bromo-4-chloro-5-iodo-6-methylpyrimidine 2-Bromo-4-chloro-5-iodo-6-methylpyrimidine
Brand Name: Vulcanchem
CAS No.:
VCID: VC18256363
InChI: InChI=1S/C5H3BrClIN2/c1-2-3(8)4(7)10-5(6)9-2/h1H3
SMILES:
Molecular Formula: C5H3BrClIN2
Molecular Weight: 333.35 g/mol

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine

CAS No.:

Cat. No.: VC18256363

Molecular Formula: C5H3BrClIN2

Molecular Weight: 333.35 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine -

Specification

Molecular Formula C5H3BrClIN2
Molecular Weight 333.35 g/mol
IUPAC Name 2-bromo-4-chloro-5-iodo-6-methylpyrimidine
Standard InChI InChI=1S/C5H3BrClIN2/c1-2-3(8)4(7)10-5(6)9-2/h1H3
Standard InChI Key RVEAGEORVHYFOR-UHFFFAOYSA-N
Canonical SMILES CC1=C(C(=NC(=N1)Br)Cl)I

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

2-Bromo-4-chloro-5-iodo-6-methylpyrimidine is a polyhalogenated heterocyclic compound. Its systematic IUPAC name reflects the positions of the substituents on the pyrimidine ring: bromine at position 2, chlorine at position 4, iodine at position 5, and a methyl group at position 6. The SMILES notation (Brc1nc(C)c(c(n1)Cl)I) provides a concise representation of its connectivity (Table 1) .

Table 1: Key Identification Data

PropertyValue
CAS Number2731006-95-2
Molecular FormulaC₅H₃BrClIN₂
Molecular Weight333.35 g/mol
SMILESBrc1nc(C)c(c(n1)Cl)I
MDL NumberMFCD34562788

Synthesis and Manufacturing

Synthetic Routes

The synthesis of 2-bromo-4-chloro-5-iodo-6-methylpyrimidine likely involves sequential halogenation and functionalization of a pyrimidine precursor. A proposed pathway includes:

  • Methylation: Introduction of the methyl group at position 6 via Friedel-Crafts alkylation or nucleophilic substitution.

  • Halogenation:

    • Bromination at position 2 using N-bromosuccinimide (NBS) under radical conditions.

    • Chlorination at position 4 via electrophilic substitution with chlorine gas or sulfuryl chloride.

    • Iodination at position 5 using iodine monochloride (ICl) in a controlled environment .

Industrial-Scale Considerations

Large-scale production would require optimized conditions to minimize byproducts:

  • Continuous Flow Reactors: Enhance yield and purity by maintaining precise temperature and stoichiometric control.

  • Catalytic Systems: Transition metal catalysts (e.g., palladium) may facilitate regioselective halogenation.

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The bromine, chlorine, and iodine atoms serve as leaving groups, enabling substitution reactions:

  • Amination: Reaction with amines (e.g., ammonia, primary amines) to form pyrimidine derivatives with potential bioactivity.

  • Cross-Coupling: Suzuki-Miyaura coupling using palladium catalysts to introduce aryl or alkyl groups at halogenated positions .

Redox Reactions

  • Oxidation: The methyl group at position 6 could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

  • Reduction: Catalytic hydrogenation may reduce halogen substituents, though this is less common due to the stability of carbon-halogen bonds.

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